Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate
Description
Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C11H9BrN2O2S |
|---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
ethyl 2-(6-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-9(12)13-5-7/h3-6H,2H2,1H3 |
InChI Key |
FKADMLFAVBNRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 6-bromopyridine-3-carbaldehyde under suitable conditions to yield the desired compound .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the pyridine ring undergoes substitution with nucleophiles under mild conditions. This reaction is pivotal for introducing functional groups or forming carbon–heteroatom bonds.
Mechanism : Bromine acts as a leaving group, with the pyridine ring’s electron-withdrawing nature stabilizing the Meisenheimer intermediate. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed couplings, enabling carbon–carbon bond formation.
Example : Suzuki coupling with phenylboronic acid yields biaryl derivatives, which are precursors for anticancer agents .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization.
| Reaction | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid | High purity (>95%) | |
| Basic hydrolysis | NaOH, H₂O/EtOH | Sodium carboxylate salt | Water-soluble derivative |
Applications : The carboxylic acid is a key intermediate for amide bond formation in peptide-mimetic drugs.
Thiazole Ring Functionalization
The electron-deficient thiazole ring participates in cycloadditions and alkylation:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline-thiazole hybrids, enhancing antimicrobial activity .
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated thiazolium salts.
Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
| Reactant | Conditions | Product | Biological Activity | Reference |
|---|---|---|---|---|
| Enaminones | AcOH, reflux | Pyrido[2,3-d]pyrimidinones | Antifungal | |
| Thioureas | EtOH, Δ | Thiazolo[3,2-a]pyrimidines | Anticonvulsant |
Case Study : Reaction with 6-aminothiouracil under acidic conditions yields pyrido[2,3-d]pyrimidin-4-one, which shows potent inhibition against Candida albicans (MIC = 8 µg/mL) .
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ in acetic acid yields thiazole sulfoxide derivatives.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to dihydrothiazole, altering electronic properties.
Critical Analysis of Reactivity
-
Electronic Effects : The thiazole’s electron deficiency directs electrophiles to the pyridine ring, while the ester group stabilizes adjacent charges.
-
Steric Considerations : Bulky substituents at the 3-position of pyridine hinder coupling reactions, necessitating optimized ligands (e.g., Xantphos) .
This compound’s versatility in cross-coupling, heterocycle formation, and functional group interconversion underscores its value in medicinal chemistry and materials science. Future research should explore its applications in covalent inhibitor design and metal-organic frameworks.
Scientific Research Applications
Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate.
6-Bromopyridine-3-carbaldehyde: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents
Uniqueness
This compound is unique due to the presence of both a bromopyridine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its synthesis, mechanisms of action, and various biological activities supported by research findings.
This compound can be synthesized through various methods involving the reaction of brominated pyridine derivatives with thiazole carboxylic acids. The compound features a thiazole ring fused with a pyridine moiety, which contributes to its diverse biological activities. The presence of the bromine atom is crucial as it enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, disrupting metabolic processes in pathogens.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro. It significantly reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases .
Anticancer Activity
This compound has also been studied for its anticancer properties. In cell line assays, it exhibited cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.2 |
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.8 |
The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance its anticancer efficacy .
Case Studies
- Antimicrobial Study : A series of thiazole derivatives including this compound were synthesized and tested against common pathogens. The study found that derivatives with electron-withdrawing groups showed increased antimicrobial activity .
- Anti-inflammatory Research : In a model of acute inflammation, treatment with this compound resulted in a significant decrease in paw edema in rats, suggesting its potential as an anti-inflammatory drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
